![molecular formula C26H25N5O3S B2919395 3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1111961-95-5](/img/structure/B2919395.png)
3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H25N5O3S and its molecular weight is 487.58. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
Compounds with pyrimidine derivatives, such as the one you’ve mentioned, are often explored for their anticancer properties. The presence of a pyrrolo[3,2-d]pyrimidin-4-one core is particularly interesting because it resembles the structure of nucleotides, which can interfere with DNA and RNA synthesis. This interference can be leveraged to design drugs that target rapidly dividing cancer cells, potentially leading to new chemotherapy agents .
Neurological Disorder Treatment
The oxadiazole moiety in the compound’s structure is known to exhibit significant biological activity, including neuroprotective effects. Research into compounds with this structure could lead to the development of treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s, where modulation of neurological pathways is crucial .
Antimicrobial Agents
Pyrimidine derivatives are also recognized for their antimicrobial activity. The specific structure of this compound could be synthesized and tested against various bacterial and fungal strains, contributing to the development of new antibiotics or antifungal medications, especially in an era of increasing resistance to existing drugs .
Enzyme Inhibition
The compound’s unique structure suggests potential as an enzyme inhibitor. By binding to the active sites of certain enzymes, it could inhibit their action, which is a common strategy in drug development for conditions like hypertension, diabetes, and HIV .
Molecular Probes
Due to its complex and unique structure, this compound could serve as a molecular probe in biochemical assays. It could help in studying enzyme kinetics, receptor-ligand interactions, and other cellular processes that require the detection and quantification of biological molecules .
Organic Synthesis
The methoxyethyl and phenyl groups present in the compound provide potential sites for further chemical reactions, making it a valuable intermediate in organic synthesis. It could be used to synthesize a wide range of other complex molecules, including dyes, polymers, and other pharmaceuticals .
Material Science
In material science, the compound could be investigated for its electrical and optical properties due to its conjugated system. It might find applications in the development of organic semiconductors, photovoltaic cells, or light-emitting diodes (LEDs) .
Agricultural Chemistry
Lastly, compounds with pyrimidine rings are often used in agricultural chemistry as herbicides and pesticides. The specific substituents in this compound could be tailored to target particular pests or weeds, contributing to the development of more effective and possibly safer agricultural chemicals .
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-5-methyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-17-9-11-19(12-10-17)24-27-21(34-29-24)16-35-26-28-22-20(18-7-5-4-6-8-18)15-30(2)23(22)25(32)31(26)13-14-33-3/h4-12,15H,13-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCPIKCKWEBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCOC)N(C=C4C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
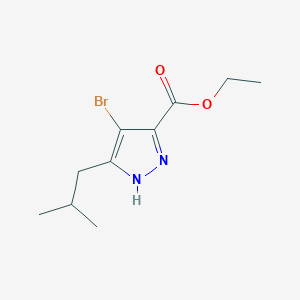

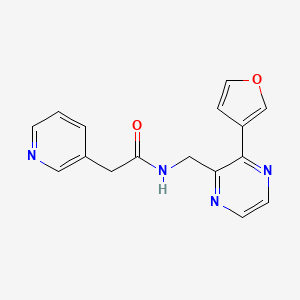
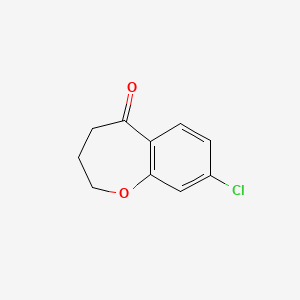

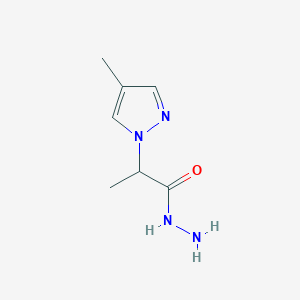
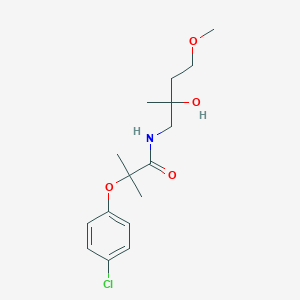
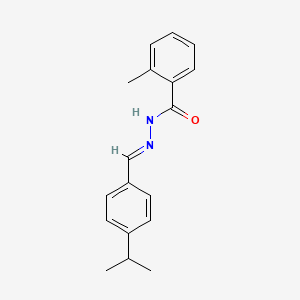
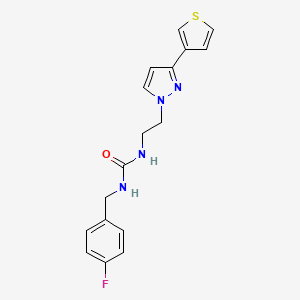
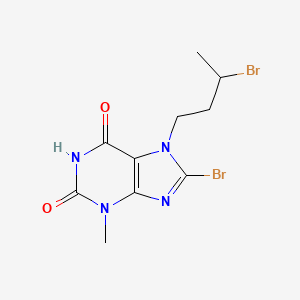
![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)